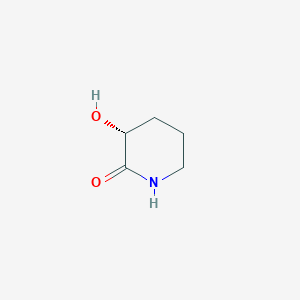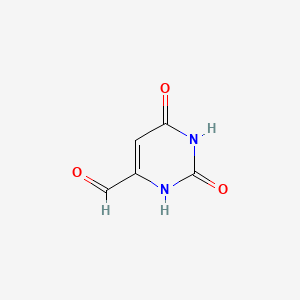
(R)-3-hydroxypiperidin-2-one
Overview
Description
(R)-3-hydroxypiperidin-2-one is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioreductive Production
- Bioreductive Production for Bioactive Compounds : (R)-3-Hydroxypiperidin-2-one is used in the efficient bioreductive production of (R)-N-Boc-3-hydroxypiperidine, a compound encountered in many bioactive molecules. A study by Chen et al. (2017) highlights the potential for industrial-scale production of this compound, utilizing a carbonyl reductase from Kluyveromyces marxianus for catalysis (Chen et al., 2017).
Synthesis Methodologies
- Copper(I)-Catalyzed Reductive Aldol Cyclization : Lam et al. (2005) developed a diastereoselective synthesis method for 4-hydroxypiperidin-2-ones using Cu(I)-catalyzed reductive aldol cyclization. This method is crucial for creating highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam et al., 2005).
- Natural Product Synthesis : Wijdeven et al. (2010) discuss the 3-hydroxypiperidine moiety as a critical element in natural product synthesis, emphasizing its prevalence in bioactive compounds and natural products (Wijdeven et al., 2010).
Chemical Structure and Activity
- Structure-Activity Relationship in Metalloenzyme Inhibition : Liu et al. (2001) investigated 3-hydroxypyridin-4-ones, focusing on the structure-activity relationship in the inhibition of mammalian tyrosine hydroxylase. This research helps understand the influence of chemical structure on biological activity (Liu et al., 2001).
Biocatalytic Approaches
- Enantioselective Biocatalytic Synthesis : Vink et al. (2003) detail an enantioselective biocatalytic approach to synthesize 5-hydroxypiperidin-2-one, a versatile building block for biologically active compounds, using hydroxynitrile lyase and subsequent hydrogenation (Vink et al., 2003).
Enantioselective Synthesis
- Efficient Synthesis from Methyl 5-Nitro-2-Oxopentanoate : Gibbs et al. (1999) described an efficient synthesis of (S)- and (R)-3-hydroxypiperidin-2-ones from methyl 5-nitro-2-oxopentanoate, highlighting the importance of this compound in producing enantiopure materials (Gibbs et al., 1999).
Properties
IUPAC Name |
(3R)-3-hydroxypiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLZUPYJFFNRR-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)NC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















